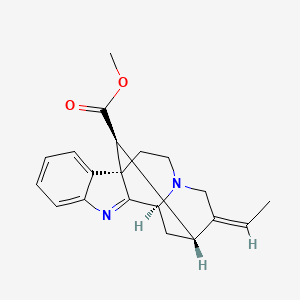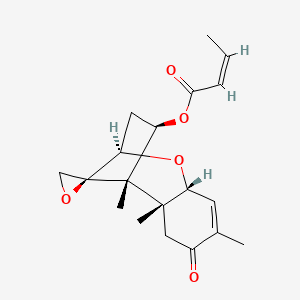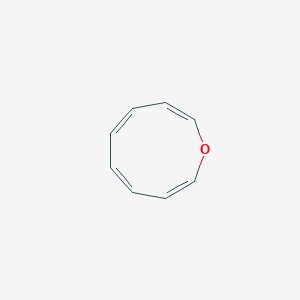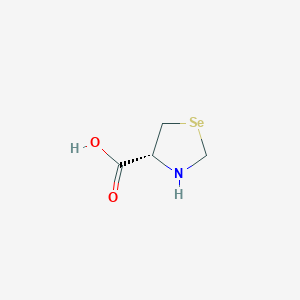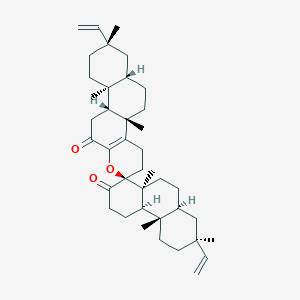
Ajugalide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ajugalide C is a diterpene lactone isolated from the whole plants of Ajuga ciliata. It has a role as a plant metabolite. It is a butenolide, an acetate ester, a diterpene lactone and a spiro-epoxide.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Ajugalide-B (ATMA), a neoclerodane diterpenoid isolated from Ajuga taiwanensis, exhibits significant anti-proliferative activity against various tumor cell lines. It disrupts the focal adhesion complex, leading to anoikis, a form of apoptosis induced by cell detachment. This effect is mainly observed through the activation of caspase-8 in A549 cells. Such properties indicate ATMA's potential as a lead compound for developing anti-cancer therapies with anoikis-inducing capabilities (Chiou et al., 2012).
Potential in Treating Parasitic Infections
Ajuga laxmannii has been studied for its antiprotozoal activities. The research identified several secondary metabolites with moderate to good antiparasitic activity. Isoorientin, one of the isolated compounds, displayed significant antimalarial potential with an IC50 value of 9.7 μg/mL. This study highlights the antiprotozoal potential of Ajuga laxmannii and its relevance in treating parasitic diseases (Atay et al., 2016).
Antiplasmodial Activity
Ajuga bracteosa has been evaluated for its antiplasmodial activity against Plasmodium berghei in BALB/c mice. The ethanolic leaves extract of A. bracteosa demonstrated a dose-dependent chemosuppression in early and established infections, with significant repository activity. This finding supports the traditional use of A. bracteosa as a remedy for malaria and highlights its potential in malaria treatment (Chandel & Bagai, 2010).
Larvicidal Activity
The hexane fraction of Ajuga chamaecistus subsp tomentella has shown potent larvicidal activity against the malaria vector Anopheles stephensi, with a mortality rate of 100% at a concentration of 102 ppm. The main compound identified in this fraction was ajugalide-E. This suggests the potential use of Ajuga chamaecistus in developing natural, biodegradable insecticides (Khanavi et al., 2017).
Eigenschaften
Produktname |
Ajugalide C |
|---|---|
Molekularformel |
C24H34O8 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H34O8/c1-14-8-20(32-16(3)26)24(13-30-15(2)25)19(6-5-7-23(24)12-31-23)22(14,4)10-18(27)17-9-21(28)29-11-17/h9,14,18-20,27H,5-8,10-13H2,1-4H3/t14-,18+,19-,20+,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
DSTKFVXVQRVYIH-VQSMGOMNSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)CCC[C@]24CO4)COC(=O)C)OC(=O)C |
SMILES |
CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)CCCC24CO4)COC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)CCCC24CO4)COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)


![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
